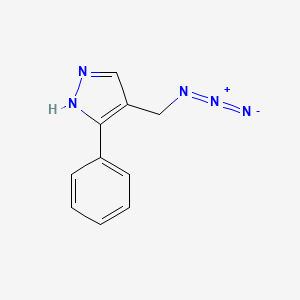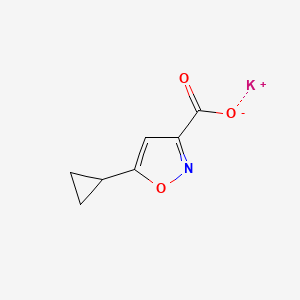
4-(アジドメチル)-3-フェニル-1H-ピラゾール
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .Chemical Reactions Analysis
Azides, such as “4-(azidomethyl)-3-phenyl-1H-pyrazole”, can be used as nucleophiles in S_N2 reactions . They can also be reduced to primary amines, liberating N2 in the process .科学的研究の応用
材料科学:架橋剤
“4-(アジドメチル)-3-フェニル-1H-ピラゾール”のような有機アジドは、架橋剤として機能する能力から、材料科学において非常に高く評価されています。アジド基の反応性は、銅(I)触媒によるヒュイスゲン環状付加によって1,2,3-トリアゾールを生成するために利用されます。これは、ポリマーの架橋にとって重要な反応です。 このプロセスは、ポリマーの物理的特性を変更するために使用され、膜燃料電池、有機太陽電池(OSC)、発光ダイオード(LED)、有機電界効果トランジスタ(OFET)などのデバイスの効率を高めます .
高エネルギー材料
有機アジドが熱活性化または光分解によって窒素を放出する傾向があるため、高エネルギー材料の候補となります。 “4-(アジドメチル)-3-フェニル-1H-ピラゾール”は、この領域で利用でき、迅速なエネルギー放出を必要とする用途にとって興味深い、開裂反応に関連するかなりのエネルギー出力のためです .
複素環化学
複素環化学では、アジドはさまざまな複素環の合成に役立ちます。 “4-(アジドメチル)-3-フェニル-1H-ピラゾール”のアジド基は、[3+2]環状付加などの環状付加反応などの変換を受けることができ、医薬品や農薬で基本的なさまざまな複素環構造を形成します .
高分子化学
“4-(アジドメチル)-3-フェニル-1H-ピラゾール”のアジド基は、ニトレン挿入に使用され、これはポリマーの中心を架橋するために使用される方法です。 このアプリケーションは、特に、薬物送達システムやその他のナノテクノロジーアプリケーションで使用できる、安定性と機能性が向上したナノ粒子(NP)の生成に関連しています .
有機合成
有機アジドは、有機合成における汎用性の高い試薬です。 “4-(アジドメチル)-3-フェニル-1H-ピラゾール”は、シュタウディンガー還元、アザウィッティヒ反応、クルチウス転位に関与することができ、医薬品化学および材料科学で潜在的な用途を持つさまざまな有機化合物を生成します .
触媒
“4-(アジドメチル)-3-フェニル-1H-ピラゾール”のアジド基は、触媒において配位子として作用し、C-Hアミノ化などの反応を促進することができます。 これは、合成プロセスを合理化し、より効率的で環境に優しい合成プロセスを開発するための新しい触媒方法の開発にとって重要です .
Safety and Hazards
The safety data sheet for a similar compound, “5-[4-(Azidomethyl)[1,1?-biphenyl]-2-yl]-2H- tetrazole”, indicates that it is suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Azido compounds have been known to interact with various biological targets, often through the formation of covalent bonds
Mode of Action
Azido groups are highly reactive and can form covalent bonds with various biological molecules, potentially altering their function . The azido group in the compound could potentially interact with its targets, leading to changes in their activity.
Biochemical Pathways
Azido compounds have been shown to interfere with various biochemical processes, including protein synthesis and enzymatic reactions
Pharmacokinetics
The presence of the azido group could potentially influence the compound’s bioavailability and stability .
Result of Action
Azido compounds have been shown to have various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 4-(azidomethyl)-3-phenyl-1H-pyrazole could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the reactivity of the azido group . Additionally, factors such as temperature, presence of other molecules, and cellular conditions could also influence the compound’s action.
特性
IUPAC Name |
4-(azidomethyl)-5-phenyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-15-13-7-9-6-12-14-10(9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWMOYTWLXLNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)

![Methyl 8-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1482330.png)

